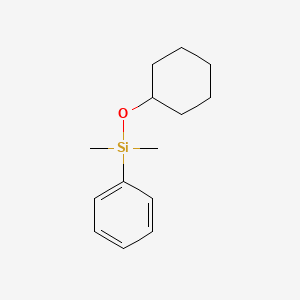
Cyclohexyl dimethylphenylsilyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl dimethylphenylsilyl ether is an organosilicon compound characterized by the presence of a cyclohexyl group, two methyl groups, and a phenyl group attached to a silicon atom, which is further bonded to an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclohexyl dimethylphenylsilyl ether can be synthesized through hydrosilylation reactions. One common method involves the addition of dimethylphenylsilane to cyclohexanone in the presence of a rhodium catalyst. The reaction is typically conducted under biphasic conditions at temperatures around 28-40°C .
Industrial Production Methods: Industrial production of this compound often employs the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexyl dimethylphenylsilyl ether undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ether into silanes.
Substitution: The ether can participate in nucleophilic substitution reactions, particularly under acidic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are used to cleave the ether bond.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Alcohols and alkyl halides.
Applications De Recherche Scientifique
Cyclohexyl dimethylphenylsilyl ether has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of cyclohexyl dimethylphenylsilyl ether involves the cleavage of the ether bond under acidic conditions. The strong acid protonates the ether oxygen, making it a good leaving group. The resulting halide conjugate base then attacks the protonated ether at the less sterically hindered alkyl substituent, forming a halogen product . This reaction can proceed via S_N2 or S_N1 mechanisms, depending on the structure of the substrate.
Comparaison Avec Des Composés Similaires
- Cyclohexyl dimethylsilyl ether
- Phenyl dimethylsilyl ether
- Cyclohexyl phenylsilyl ether
Comparison: Cyclohexyl dimethylphenylsilyl ether is unique due to the presence of both cyclohexyl and phenyl groups attached to the silicon atom. This combination imparts distinct steric and electronic properties, making it more versatile in certain chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
65335-82-2 |
|---|---|
Formule moléculaire |
C14H22OSi |
Poids moléculaire |
234.41 g/mol |
Nom IUPAC |
cyclohexyloxy-dimethyl-phenylsilane |
InChI |
InChI=1S/C14H22OSi/c1-16(2,14-11-7-4-8-12-14)15-13-9-5-3-6-10-13/h4,7-8,11-13H,3,5-6,9-10H2,1-2H3 |
Clé InChI |
KTQJATYDZGYRGU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)OC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


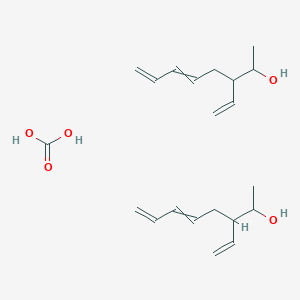



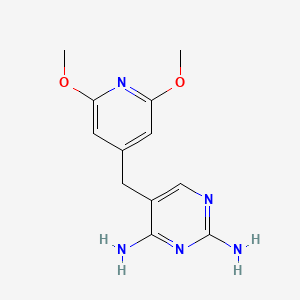
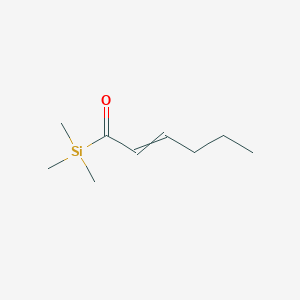

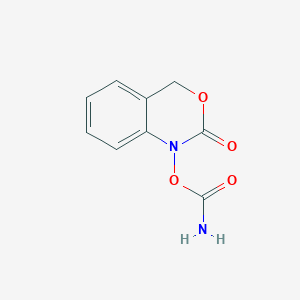

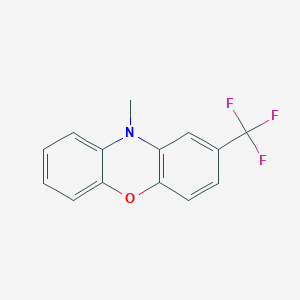

![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
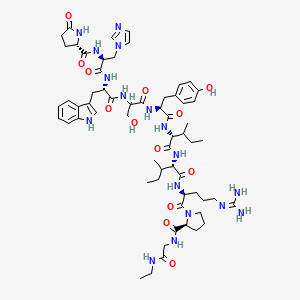
![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
